molecular formula C21H27N5O9S2 B1668872 Cefpodoxime proxetil CAS No. 87239-81-4

Cefpodoxime proxetil

Cat. No. B1668872
CAS RN: 87239-81-4
M. Wt: 557.6 g/mol
InChI Key: LTINZAODLRIQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefpodoxime proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections . The chemical name is (RS)-1 (isopropoxycarbonyloxy) ethyl (+)- (6R,7R)-7- [2- (2-amino-4-thiazolyl)-2- { (Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene- 2-carboxylate .


Synthesis Analysis

The origin, identification, synthesis, characterization, and control of four novel analogues of this compound, which are ethyl, methyl, propyl, and N -propyl analogues of this compound, have been described .


Molecular Structure Analysis

The molecular formula of this compound is C21H27N5O9S2 . The molecular weight of this compound is 557.6 .


Chemical Reactions Analysis

The solubility of this compound in methanol, acetonitrile, dimethyl sulphoxide, propanol, butanol, ethanol, 1,4-dioxane, glacial acetic acid in eight neat solvents were worked out by gravimetric method over temperature range 298.15–318.15 K .


Physical And Chemical Properties Analysis

This compound is a poorly water-soluble drug with low bioavailability when orally administered . The solubility of this compound in various solvents was measured by gravimetric method in various solvents at series of temperature range over atmospheric pressure .

In Vivo

Cefpodoxime proxetil has been used in a variety of in vivo studies. It has been studied in animal models of infection, where it has been found to be effective against both Gram-positive and Gram-negative bacteria. It has also been used in clinical trials to evaluate the efficacy of the drug in humans.

In Vitro

Cefpodoxime proxetil has been used in a variety of in vitro studies. It has been studied for its antimicrobial activity against a range of bacteria, including E. coli, S. aureus, and P. aeruginosa. It has also been studied for its ability to inhibit the growth of fungi.

Mechanism of Action

Cefpodoxime Proxetil, also known as Banan, is an orally administered, extended-spectrum, semi-synthetic antibiotic of the cephalosporin class . Here is a detailed exploration of its mechanism of action:

Target of Action

This compound targets most Gram-positive and Gram-negative bacteria . Its active metabolite binds preferentially to penicillin-binding protein 3 (PBP3), a critical component in the bacterial cell wall synthesis process .

Mode of Action

This compound is a prodrug, which means it is inactive when ingested and is converted into its active form, Cefpodoxime, in the body . The active metabolite of Cefpodoxime inhibits the synthesis of peptidoglycan, the primary constituent of bacterial cell walls . This inhibition disrupts the cell wall structure, leading to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cefpodoxime is the bacterial cell wall synthesis pathway . By inhibiting the production of peptidoglycan, Cefpodoxime disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration, approximately 50% of the administered Cefpodoxime dose is absorbed systemically . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . The bioavailability of Cefpodoxime is approximately 50%, and it is increased when taken with food .

Result of Action

The result of Cefpodoxime’s action is the death of the bacterial cells due to the disruption of their cell wall structure . This leads to the effective treatment of various bacterial infections, including acute otitis media, pharyngitis, sinusitis, and gonorrhea .

Action Environment

The action of Cefpodoxime can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . Additionally, in patients with renal insufficiency, the elimination half-life of Cefpodoxime is prolonged, affecting its overall action .

Biological Activity

Cefpodoxime proxetil has been found to be active against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been found to be active against some fungi.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to inhibit the synthesis of peptidoglycan, a major component of the bacterial cell wall. It has also been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Cefpodoxime proxetil has several advantages for use in laboratory experiments. It has a long half-life, allowing for once-daily dosing. It is also highly protein-bound, which increases its bioavailability. It is also metabolized by the liver, which increases its elimination from the body. However, this compound has some limitations for use in laboratory experiments. It is not effective against all bacteria, and it can be toxic at high concentrations.

Future Directions

The future of Cefpodoxime proxetil research is promising. There is potential for the development of new formulations and delivery systems, as well as new indications for the drug. Additionally, there is potential for the development of new analogs and derivatives of this compound, which could provide new therapeutic options. Additionally, there is potential for the development of new methods of synthesis, which could lead to more cost-effective production of the drug. Finally, there is potential for the development of new methods of analysis, which could lead to improved understanding of the pharmacokinetic and pharmacodynamic properties of the drug.

Safety and Hazards

Cefpodoxime proxetil may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It may cause serious side effects . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Cefpodoxime proxetil interacts with various enzymes and proteins in the body. It is more active against Gram-negative bacteria than amoxycillin, and has comparable activity to intramuscular cefotiam . It is also active against Enterobacteriaceae, Hemophilus spp., and Moraxella spp., including beta-lactamase producers and many strains resistant to other oral agents .

Cellular Effects

This compound influences cell function by inhibiting bacterial cell wall synthesis, leading to cell death . It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and high stability in the presence of beta-lactamases .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have good stability . Over time, it continues to exhibit potent antibacterial activity, making it a valuable tool in the management of various common bacterial infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of cephalosporin antibiotics . It is a prodrug that is de-esterified in vivo to its active form, cefpodoxime .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . After oral administration, it is absorbed and converted to its active form in the body .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization. Instead, it works by binding to PBPs on the inner membrane of the bacterial cell wall, inhibiting cell wall synthesis and leading to cell death .

properties

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINZAODLRIQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861095
Record name 1-({[(Propan-2-yl)oxy]carbonyl}oxy)ethyl 7-[2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87239-81-4
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefpodoxime proxetil
Reactant of Route 2
Reactant of Route 2
Cefpodoxime proxetil
Reactant of Route 3
Reactant of Route 3
Cefpodoxime proxetil
Reactant of Route 4
Reactant of Route 4
Cefpodoxime proxetil
Reactant of Route 5
Reactant of Route 5
Cefpodoxime proxetil
Reactant of Route 6
Cefpodoxime proxetil

Q & A

Q1: How does Cefpodoxime proxetil exert its antibacterial effect?

A1: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [] It is hydrolyzed to its active form, cefpodoxime acid, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, ] This binding disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell lysis and bacterial death. []

Q2: What is the molecular formula and weight of this compound?

A2: While specific spectroscopic data is not provided in the research excerpts, the molecular formula of this compound is C23H27N5O11S and its molecular weight is 557.54 g/mol. [, ]

Q3: What are some challenges associated with the formulation of this compound?

A3: this compound exhibits low aqueous solubility, posing challenges for achieving desired dissolution rates and bioavailability. [, , , , ] Various formulation strategies are employed to overcome this limitation.

Q4: How is the dissolution rate of this compound enhanced in pharmaceutical formulations?

A4: Several techniques are used, including the preparation of solid dispersions with polymers like PEG 6000 [] and Soluplus. [, ] These methods aim to increase the drug's surface area and enhance its solubility in aqueous media, ultimately improving its dissolution rate and bioavailability. [, , , , ]

Q5: Are there alternative formulations to improve the stability and bioavailability of this compound?

A5: Yes, researchers have explored various approaches, including:

  • Submicron emulsion solid preparations: These utilize micro-emulsification technology to enhance stability and dissolution rate, potentially leading to better bioavailability. []
  • Freeze-dried powder injections: This method, employing chitosan nanoparticles, improves water solubility and shortens dissolution time. []
  • Dry suspensions: Formulations incorporating sucrose, mannitol, and starch slurry have shown promising dissolution rates and stability profiles. []
  • Reconstitutable oral suspensions: Natural suspending agents like Trigonella foenum graecum mucilage have shown potential in enhancing stability and flow properties. []

Q6: What is the impact of dissolution on this compound's efficacy?

A6: Complete dissolution of this compound is crucial for optimal bioavailability. [] A study comparing tablets and an oral solution found that the bioavailability of tablets was 82% relative to the solution, highlighting the importance of dissolution for optimal drug absorption. []

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is absorbed after oral administration and is rapidly hydrolyzed to its active metabolite, cefpodoxime, by esterases in the gastrointestinal tract and blood. [, , ]

Q8: Does food intake influence the absorption of this compound?

A8: While food does not affect the extent of absorption, it can delay the rate of absorption of this compound. [] This delay was observed in a study where a high-fat meal was administered with the drug in an oral solution form. []

Q9: What is the elimination half-life of this compound?

A9: The elimination half-life of this compound is relatively short, ranging from 149 to 172 minutes, as observed in a study with doses of 0.1 and 0.2 g. []

Q10: What types of infections has this compound been studied for in clinical trials?

A10: this compound has been investigated for various infections, including lower respiratory tract infections (pneumonia, acute bronchitis, acute on chronic bronchitis) and upper respiratory tract infections (tonsillitis/pharyngitis, sinusitis). [, , , , , ]

Q11: What is the clinical efficacy of this compound compared to other antibiotics?

A11: Several studies have demonstrated that this compound exhibits comparable or even superior efficacy to other antibiotics in treating specific infections:

  • Acute otitis media: In children, this compound showed at least equivalent efficacy to comparators (amoxicillin/clavulanic acid, cefaclor, cefixime), with some studies indicating superior healing rates. []
  • Streptococcal pharyngotonsillitis: A 5-day course of this compound demonstrated comparable clinical and bacteriological efficacy to a 10-day course of phenoxymethyl penicillin, highlighting its potential for shorter treatment durations. []
  • Bronchopneumonia: In vulnerable patients, this compound showed comparable efficacy and tolerance to ceftriaxone. []

Q12: What are the advantages of using this compound in pediatric patients?

A12: this compound is available in oral formulations suitable for pediatric use, such as suspensions. [, ] This is particularly advantageous for children who have difficulty swallowing tablets or capsules.

Q13: Is there a concern about bacterial resistance developing to this compound?

A13: Yes, as with many antibiotics, there is a growing concern about bacterial resistance to this compound. [, ] This highlights the importance of judicious antibiotic use and the need for ongoing research to develop new antibiotics or alternative treatment strategies.

Q14: What analytical methods are used to quantify this compound in various matrices?

A14: Several analytical techniques have been employed for the quantification of this compound, including:

  • High-performance liquid chromatography (HPLC): This is a widely used method for analyzing this compound in various matrices, including serum, urine, and pharmaceutical formulations. [, , , , , , ]
  • UV spectrophotometry: This technique is employed for the quantification of this compound in pharmaceutical formulations, often in combination with other analytical methods like HPLC. [, , , , ]
  • Densitometric HPTLC: This method has been developed for the analysis of this compound in human plasma. []

Q15: Have these analytical methods been validated?

A15: Yes, various studies highlight the validation of analytical methods for this compound analysis. Researchers follow ICH guidelines to ensure accuracy, precision, linearity, specificity, and robustness of the chosen method. [, , , , , ] This rigorous validation ensures reliable and reproducible results.

Q16: Does this compound interact with other medications?

A16: this compound's interaction with antacids and H2 receptor antagonists has been studied. [, ] Results show a reduction in the area under the curve (AUC) when co-administered with aluminum magnesium hydroxide (Maalox 70) or famotidine, indicating a potential for reduced drug absorption. []

Q17: Are there any known in vitro interactions between this compound and other drugs?

A17: Research indicates a potential for in vitro interaction between this compound and H2 receptor blockers (ranitidine, famotidine, and cimetidine). [] Under specific conditions, these H2 blockers decreased this compound availability. []

Q18: What are some areas of future research for this compound?

A18: Future research on this compound can focus on:

  • Combatting resistance: Developing strategies to overcome emerging bacterial resistance is crucial. [, ] This could involve exploring novel drug delivery systems, combination therapies, or identifying new drug targets.
  • Optimizing formulations: Continued research into novel formulations can further enhance solubility, bioavailability, and ultimately improve patient outcomes. [, , , , , , , ]
  • Personalized therapy: Investigating biomarkers to predict treatment response and identify potential adverse effects could pave the way for personalized medicine approaches. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.